molecular formula C5H7F3N4 B8527628 3-Hydrazino-1-methyl-5-trifluoromethylpyrazole

3-Hydrazino-1-methyl-5-trifluoromethylpyrazole

Cat. No.: B8527628
M. Wt: 180.13 g/mol
InChI Key: UGTQNWRUNVXFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazino-1-methyl-5-trifluoromethylpyrazole is a useful research compound. Its molecular formula is C5H7F3N4 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine

InChI

InChI=1S/C5H7F3N4/c1-12-3(5(6,7)8)2-4(10-9)11-12/h2H,9H2,1H3,(H,10,11)

InChI Key

UGTQNWRUNVXFOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 g (6.06 mmole) 3-amino-1-methyl5-trifluoromethylpyrazole in 15 ml 6N hydrochloric acid, 0.52 g (7.44 mmole) sodium nitrite in 2 ml water was added slowly dropwise at 5° C. The mixture was stirred for 1.5 hours at the same temperature. Then 3.35 g (14.85 mmole) tin chloride (SnCl2.2H2O) in 3 ml concentrated hydrochloric acid was added dropwise. The mixture was warmed to room temperature, stirred for 2 hours and made basic by addition of 8N caustic soda under ice cooling. The residue was extracted with methylene chloride, dried over sodium sulfate and concentrated. 0.85 g 3-hydrazino-1-methyl-5-trifluoromethylpyrazole was obtained which was treated without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
tin chloride
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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